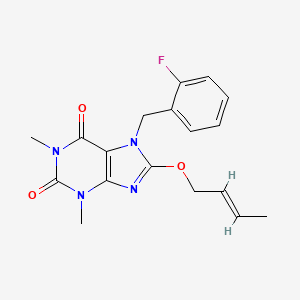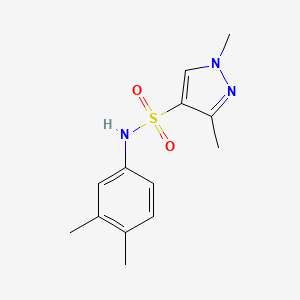
3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is a chemical compound that has been studied for its potential in scientific research. This compound is also known by the chemical name, TAK-659. It is a small molecule inhibitor of Bruton's tyrosine kinase (BTK), which is an enzyme involved in the B-cell receptor signaling pathway. The B-cell receptor signaling pathway plays a crucial role in the development and progression of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In
Mécanisme D'action
The mechanism of action of 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide involves inhibition of 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide. 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is a cytoplasmic tyrosine kinase that plays a crucial role in the B-cell receptor signaling pathway. Upon activation of the B-cell receptor, 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is activated and phosphorylates downstream targets, leading to activation of various signaling pathways that promote cell survival and proliferation. Inhibition of 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide by TAK-659 blocks the activation of downstream targets, leading to inhibition of cell survival and induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide have been studied in preclinical models. In a study by researchers at Takeda Pharmaceutical Company Limited, TAK-659 was shown to inhibit 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide activity in a dose-dependent manner in vitro. In vivo, TAK-659 was shown to inhibit tumor growth in a mouse model of CLL. The compound was also shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide in lab experiments include its specificity for 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide and its potential as a combination therapy with other anti-cancer agents. However, limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide. One direction is to further investigate its potential as a combination therapy with other anti-cancer agents, such as venetoclax and lenalidomide. Another direction is to study its safety and efficacy in clinical trials in humans. Additionally, further studies are needed to determine its potential in other B-cell malignancies, such as mantle cell lymphoma and Waldenström macroglobulinemia.
Méthodes De Synthèse
The synthesis of 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide has been described in several scientific publications. One such publication is by researchers at Takeda Pharmaceutical Company Limited, who reported the synthesis of TAK-659 in a patent application. The synthesis involves the reaction of 3-chloro-4-ethoxybenzenesulfonyl chloride with 3-morpholin-4-ylpropylamine in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The resulting product is purified using column chromatography to obtain TAK-659 in high purity.
Applications De Recherche Scientifique
3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide has been studied for its potential in scientific research, particularly in the field of oncology. The compound has been shown to inhibit 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide, which is a key enzyme in the B-cell receptor signaling pathway. Inhibition of 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, such as CLL and NHL. TAK-659 has also been shown to have synergistic effects with other anti-cancer agents, such as venetoclax and lenalidomide. This suggests that TAK-659 may have potential as a combination therapy for the treatment of B-cell malignancies.
Propriétés
IUPAC Name |
3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O4S/c1-2-22-15-5-4-13(12-14(15)16)23(19,20)17-6-3-7-18-8-10-21-11-9-18/h4-5,12,17H,2-3,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJASJXUEHJCPTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide](/img/structure/B5381230.png)
![N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}methanesulfonamide](/img/structure/B5381237.png)
![2-(1,3-benzodioxol-5-yl)-N-[(3-isobutylisoxazol-5-yl)methyl]acetamide](/img/structure/B5381241.png)
![1-[(dimethylamino)sulfonyl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5381244.png)
![7-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5381248.png)
![3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B5381264.png)
![N-(4-tert-butylphenyl)-N'-{5-[2-(2-chlorophenyl)vinyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5381274.png)
![N-benzyl-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide](/img/structure/B5381276.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-(2H-indazol-2-yl)acetamide](/img/structure/B5381283.png)
![2-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1H-benzimidazole](/img/structure/B5381289.png)

![N-methyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]biphenyl-3-carboxamide](/img/structure/B5381298.png)
![N-ethyl-N-({3-[(4-phenylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}methyl)ethanamine](/img/structure/B5381302.png)
